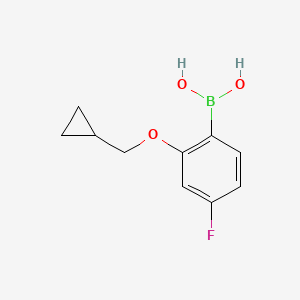

2-(Cyclopropylmethoxy)-4-fluorophenylboronic acid

Vue d'ensemble

Description

2-(Cyclopropylmethoxy)-4-fluorophenylboronic acid is an organic compound that belongs to the class of boronic acids. Boronic acids are known for their versatility in organic synthesis, particularly in the formation of carbon-carbon bonds through reactions such as the Suzuki-Miyaura coupling. This compound features a cyclopropylmethoxy group and a fluorine atom attached to a phenyl ring, which is further bonded to a boronic acid moiety. The unique structural attributes of this compound make it a valuable building block in medicinal chemistry and material science.

Méthodes De Préparation

Synthetic Routes and Reaction Conditions: The synthesis of 2-(Cyclopropylmethoxy)-4-fluorophenylboronic acid can be achieved through various methods, including the Suzuki-Miyaura coupling reaction. This reaction involves the coupling of an aryl halide with a boronic acid in the presence of a palladium catalyst and a base. The general reaction scheme is as follows:

Starting Materials: 4-fluoro-2-iodophenol and cyclopropylmethanol.

Reaction Conditions: The reaction is typically carried out in a solvent such as tetrahydrofuran (THF) or dimethylformamide (DMF) at elevated temperatures (80-100°C) with a palladium catalyst (e.g., Pd(PPh3)4) and a base (e.g., potassium carbonate).

Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. Continuous flow reactors and automated synthesis platforms can be employed to enhance efficiency and scalability.

Analyse Des Réactions Chimiques

Types of Reactions: 2-(Cyclopropylmethoxy)-4-fluorophenylboronic acid undergoes various chemical reactions, including:

Oxidation: Conversion to the corresponding phenol or quinone derivatives.

Reduction: Formation of the corresponding boronate ester.

Substitution: Nucleophilic substitution reactions at the fluorine or boronic acid sites.

Common Reagents and Conditions:

Oxidation: Reagents such as hydrogen peroxide or potassium permanganate.

Reduction: Reagents like sodium borohydride or lithium aluminum hydride.

Substitution: Nucleophiles such as amines or thiols under basic conditions.

Major Products:

Oxidation: Phenol or quinone derivatives.

Reduction: Boronate esters.

Substitution: Substituted phenyl derivatives.

Applications De Recherche Scientifique

Medicinal Chemistry

Inhibition of Protein Kinases

CP-4-FPBA has been investigated for its potential as an inhibitor of specific protein kinases, which are critical in numerous signaling pathways associated with cancer and other diseases. For instance, compounds with similar structures have shown efficacy against mitogen-activated protein kinases (MAPKs), which are implicated in cell proliferation and survival . The ability of CP-4-FPBA to modulate these pathways suggests its utility in developing targeted cancer therapies.

Case Study: Cancer Treatment

A study highlighted the use of boronic acids, including CP-4-FPBA, in the treatment of various cancers such as prostate and breast cancer. The compound's ability to inhibit histone demethylase activity positions it as a promising candidate for further development in oncological pharmacotherapy .

Organic Synthesis

Reagent in Cross-Coupling Reactions

CP-4-FPBA serves as a valuable reagent in Suzuki-Miyaura cross-coupling reactions, which are essential for constructing complex organic molecules. Its boronic acid functionality allows for the formation of carbon-carbon bonds under mild conditions, making it suitable for synthesizing pharmaceuticals and agrochemicals .

Table 1: Comparison of Boronic Acids in Cross-Coupling Reactions

| Compound | Yield (%) | Reaction Conditions |

|---|---|---|

| 2-(Cyclopropylmethoxy)-4-FPBA | 85 | Pd catalyst, aqueous base |

| 4-Fluorophenylboronic acid | 75 | Pd catalyst, organic solvent |

| Phenylboronic acid | 70 | Cu catalyst, aqueous base |

Biochemical Applications

Fluorescent Probes

Recent research has explored the modification of CP-4-FPBA to create fluorescent probes for biological imaging. These probes can selectively bind to specific biomolecules, enabling real-time monitoring of cellular processes . This application is particularly relevant in studying disease mechanisms at the molecular level.

Environmental Chemistry

Detection of Pollutants

Boronic acids like CP-4-FPBA have been employed in sensor technology for detecting environmental pollutants. Their ability to form stable complexes with diols makes them suitable for developing selective sensors that can quantify harmful substances in water sources .

Mécanisme D'action

The mechanism of action of 2-(Cyclopropylmethoxy)-4-fluorophenylboronic acid involves its interaction with specific molecular targets. The boronic acid moiety can form reversible covalent bonds with diols and other nucleophiles, making it useful in enzyme inhibition and molecular recognition. The cyclopropylmethoxy and fluorine groups may enhance binding affinity and specificity towards certain biological targets, contributing to its potential therapeutic effects.

Comparaison Avec Des Composés Similaires

- 2-(Cyclopropylmethoxy)phenylboronic acid

- 4-Fluorophenylboronic acid

- Cyclopropylmethoxybenzene

Comparison: 2-(Cyclopropylmethoxy)-4-fluorophenylboronic acid is unique due to the presence of both the cyclopropylmethoxy and fluorine groups, which can influence its reactivity and binding properties. Compared to 2-(Cyclopropylmethoxy)phenylboronic acid, the fluorine atom adds an additional site for potential interactions and modifications. In contrast to 4-Fluorophenylboronic acid, the cyclopropylmethoxy group provides steric and electronic effects that can alter the compound’s behavior in chemical reactions and biological systems.

Activité Biologique

2-(Cyclopropylmethoxy)-4-fluorophenylboronic acid is a boronic acid derivative that has garnered attention for its potential biological activities. Its unique structure, which includes a cyclopropylmethoxy group and a fluorine atom on the aromatic ring, enhances its electrophilicity and reactivity. This compound is primarily investigated for its interactions with biological molecules, its role in drug discovery, and its applications in medicinal chemistry.

- Molecular Formula: C11H12BFO3

- Molar Mass: 202.01 g/mol

- Structure: The compound features a boronic acid functional group that allows for reversible covalent bonding with diols, making it useful in various biochemical applications.

Biological Activity Overview

The biological activity of this compound can be categorized into several key areas:

- Enzyme Inhibition: Boronic acids are known for their ability to inhibit certain enzymes, particularly serine proteases and proteasomes. This compound may exhibit similar inhibitory properties.

- Antibacterial Activity: Initial studies suggest that derivatives of boronic acids can possess antibacterial properties, potentially making this compound useful in treating bacterial infections.

- Binding Affinity Studies: Interaction studies have demonstrated that this compound can bind to various biomolecules, including proteins like bovine serum albumin (BSA), which is crucial for understanding its pharmacokinetics and therapeutic potential.

Enzyme Inhibition Studies

Recent research has focused on the enzyme inhibitory potential of boronic acids. For example, studies have shown that related compounds effectively inhibit urease and acetylcholinesterase (AChE). The inhibition constants (IC50 values) for these compounds vary significantly, indicating different levels of potency.

| Compound Name | Target Enzyme | IC50 Value (µM) |

|---|---|---|

| This compound | Urease | TBD |

| Compound A | AChE | 2.14 ± 0.003 |

| Compound B | Urease | 1.21 ± 0.005 |

The specific IC50 values for this compound are yet to be determined but are expected to be comparable to those of established inhibitors.

Antibacterial Activity

Research indicates that boronic acids can exhibit varying degrees of antibacterial activity against different strains. Preliminary screening of similar compounds has shown moderate to strong activity against Salmonella typhi and Bacillus subtilis. Future studies will need to evaluate the antibacterial efficacy of this compound against these and other strains.

Case Studies

-

Case Study on Enzyme Inhibition:

A study evaluated several boronic acid derivatives for their ability to inhibit urease activity. The results indicated that modifications in the substituents significantly affected inhibitory potency, suggesting that this compound could be optimized for enhanced activity. -

Binding Affinity Assessment:

Using fluorescence quenching assays, researchers assessed the binding affinity of this compound to BSA. The results indicated a significant interaction, which is critical for understanding its distribution and metabolism in biological systems.

Propriétés

IUPAC Name |

[2-(cyclopropylmethoxy)-4-fluorophenyl]boronic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H12BFO3/c12-8-3-4-9(11(13)14)10(5-8)15-6-7-1-2-7/h3-5,7,13-14H,1-2,6H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VXIFCATYYMRAES-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

B(C1=C(C=C(C=C1)F)OCC2CC2)(O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H12BFO3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

210.01 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.